molecular formula C21H21N5 B2627125 2-ethyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900259-22-5

2-ethyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2627125
CAS No.: 900259-22-5
M. Wt: 343.434
InChI Key: RTSSRIAAVPFIAQ-UHFFFAOYSA-N
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Description

2-ethyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H21N5 and its molecular weight is 343.434. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines have shown significant potency as inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis. The structure-activity relationship studies of these compounds have led to the identification of analogs with potent in vitro growth inhibition of M.tb, low hERG liability, and good metabolic stability, marking them as promising candidates for anti-tuberculosis therapy (Sutherland et al., 2022).

Heterocyclic Synthesis

The cyclocondensation of 3-amine-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with ethyl malonates and α-acetyl-γ-butyrolactone has been used to synthesize novel pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines. These compounds, through further reactions, have led to the development of tetraheterocyclic systems, showcasing the versatility of pyrazolo[1,5-a]pyrimidines in organic synthesis and the creation of complex molecular architectures (El-Essawy, 2010).

Serotonin 5-HT6 Receptor Antagonism

Research into 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines has revealed compounds with potent antagonist activity at the serotonin 5-HT6 receptor, a target of interest for neurological and psychiatric disorders. Structural modifications have yielded derivatives with significant activity enhancements, contributing to the understanding of the pharmacophore model for 5-HT6 antagonists and facilitating the search for new therapeutic agents (Ivachtchenko et al., 2013).

Antimicrobial and Antioxidant Properties

Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their antimicrobial and radical scavenging activities. Compounds with arylazo groups have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, in comparison to conventional antibiotics. Moreover, these compounds have exhibited excellent antioxidant activities, underscoring their potential for therapeutic applications (Şener et al., 2017).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating significant cytotoxic effects on cancer cell lines and potent anti-inflammatory properties. This highlights their potential as dual-functional agents for cancer therapy and inflammation-related diseases (Rahmouni et al., 2016).

Properties

IUPAC Name

2-ethyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-3-18-20(16-9-5-4-6-10-16)21-24-15(2)13-19(26(21)25-18)23-14-17-11-7-8-12-22-17/h4-13,23H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSSRIAAVPFIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.